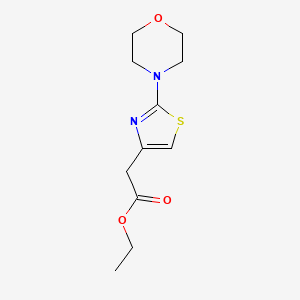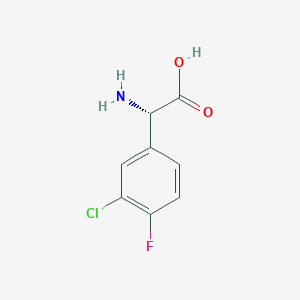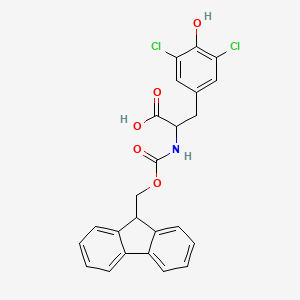
Fmoc-Tyr(3,5-Dichloro)-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-Tyr(3,5-Dichloro)-OH: is a derivative of tyrosine, an amino acid, where the phenolic ring is substituted with two chlorine atoms at the 3 and 5 positions. The compound is protected by a fluorenylmethyloxycarbonyl (Fmoc) group at the amino terminus. This protection is commonly used in peptide synthesis to prevent unwanted reactions at the amino group.
准备方法
Synthetic Routes and Reaction Conditions:
Fmoc Protection: The amino group of tyrosine is protected by reacting it with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate or triethylamine.
Chlorination: The phenolic ring of the Fmoc-protected tyrosine is chlorinated using reagents like thionyl chloride or phosphorus pentachloride to introduce chlorine atoms at the 3 and 5 positions.
Industrial Production Methods: Industrial production of Fmoc-Tyr(3,5-Dichloro)-OH involves large-scale synthesis using automated peptide synthesizers. The process includes:
Solid-Phase Synthesis: The compound is synthesized on a solid support, allowing for easy purification and handling.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.
化学反应分析
Types of Reactions:
Oxidation: The phenolic ring can undergo oxidation reactions, forming quinones or other oxidized derivatives.
Reduction: The chlorine atoms can be reduced to hydrogen atoms under specific conditions, although this is less common.
Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Catalytic hydrogenation or metal hydrides can be used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation Products: Quinones or other oxidized derivatives.
Reduction Products: Tyrosine derivatives with hydrogen atoms replacing chlorine atoms.
Substitution Products: Tyrosine derivatives with various functional groups replacing chlorine atoms.
科学研究应用
Chemistry:
- Used in peptide synthesis as a protected amino acid.
- Studied for its reactivity and stability in various chemical reactions.
Biology:
- Incorporated into peptides for studying protein-protein interactions.
- Used in the design of peptide-based inhibitors or activators.
Medicine:
- Investigated for its potential use in drug development.
- Studied for its role in modulating biological pathways.
Industry:
- Used in the production of specialized peptides for research and therapeutic purposes.
- Employed in the synthesis of peptide-based materials.
作用机制
Molecular Targets and Pathways:
- The compound interacts with specific enzymes or receptors in biological systems.
- The Fmoc group provides protection during peptide synthesis, ensuring selective reactions at the desired sites.
- The dichloro substitution on the phenolic ring can influence the compound’s reactivity and interaction with biological targets.
相似化合物的比较
Fmoc-Tyr-OH: Lacks the dichloro substitution, making it less reactive in certain chemical reactions.
Boc-Tyr(3,5-Dichloro)-OH: Uses a different protecting group (tert-butyloxycarbonyl) instead of Fmoc.
Fmoc-Tyr(3,5-Dibromo)-OH: Substituted with bromine atoms instead of chlorine, affecting its reactivity and properties.
Uniqueness:
- The dichloro substitution provides unique reactivity and stability compared to other tyrosine derivatives.
- The Fmoc protection allows for selective reactions during peptide synthesis, making it a valuable tool in chemical and biological research.
属性
分子式 |
C24H19Cl2NO5 |
|---|---|
分子量 |
472.3 g/mol |
IUPAC 名称 |
3-(3,5-dichloro-4-hydroxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C24H19Cl2NO5/c25-19-9-13(10-20(26)22(19)28)11-21(23(29)30)27-24(31)32-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-10,18,21,28H,11-12H2,(H,27,31)(H,29,30) |
InChI 键 |
MWKLAKPPKIOFFC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C(=C4)Cl)O)Cl)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B12509512.png)

![Ethyl (6E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-YL]-5-hydroxy-3-oxohept-6-enoate](/img/structure/B12509519.png)
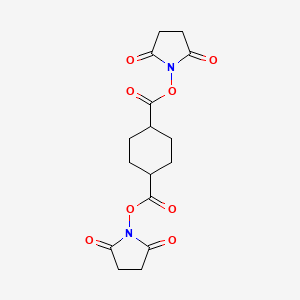

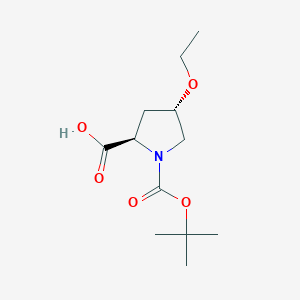

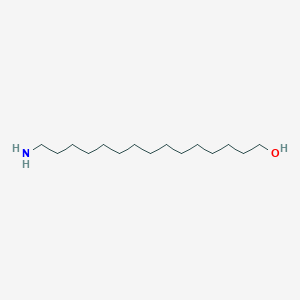
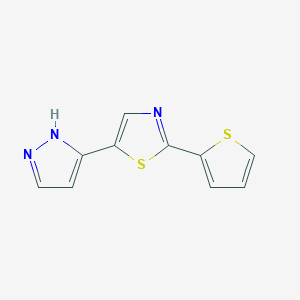
![2,5-Dioxopyrrolidin-1-yl 1-(2-{[(benzyloxy)carbonyl]amino}acetyl)pyrrolidine-2-carboxylate](/img/structure/B12509576.png)

![3-[2-[[3-(2-carboxyethyl)-5-[[(2R)-3-ethyl-4-methyl-5-oxo-1,2-dihydropyrrol-2-yl]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[[(2R)-4-ethyl-3-methyl-5-oxo-1,2-dihydropyrrol-2-yl]methyl]-4-methylpyrrol-3-yl]propanoic acid;hydrochloride](/img/structure/B12509584.png)
